5-Butyl-2-chloropyridine
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Overview
Description
5-Butyl-2-chloropyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-chloropyridine typically involves the chlorination of 5-butylpyridine. One common method is the reaction of 5-butylpyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-50°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-2-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of butyl alcohol, butyraldehyde, or butyric acid derivatives.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
5-Butyl-2-chloropyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Butyl-2-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and butyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-Chloropyridine: Lacks the butyl group, making it less hydrophobic and potentially less active in certain applications.
5-Butylpyridine: Lacks the chlorine atom, which may reduce its reactivity in nucleophilic substitution reactions.
2,5-Dichloropyridine: Contains an additional chlorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness: 5-Butyl-2-chloropyridine’s unique combination of a butyl group and a chlorine atom provides a balance of hydrophobicity and reactivity, making it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
136117-94-7 |
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Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
5-butyl-2-chloropyridine |
InChI |
InChI=1S/C9H12ClN/c1-2-3-4-8-5-6-9(10)11-7-8/h5-7H,2-4H2,1H3 |
InChI Key |
ZPVFNAZBRHSDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
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